molecular formula C20H21NO3S B2741338 4-ethoxy-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide CAS No. 2361895-09-0

4-ethoxy-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide

Cat. No.: B2741338
CAS No.: 2361895-09-0
M. Wt: 355.45
InChI Key: CHGRCHDSIGNPIU-UHFFFAOYSA-N
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Description

4-ethoxy-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide typically involves multiple steps:

    Nitration and Reduction: The starting material, 2,5-dimethylbenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Ethoxylation: The amine is then reacted with ethyl bromide in the presence of a base to introduce the ethoxy group.

    Naphthyl Substitution: Finally, the naphthyl group is introduced through a nucleophilic aromatic substitution reaction, where the amine group of naphthalene displaces a leaving group on the benzene ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and optimized reaction conditions would be employed to enhance the efficiency and selectivity of each step.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are typically employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-ethoxy-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of sulfonamides with biological targets. Sulfonamides are known for their antibacterial properties, and this compound could be investigated for similar activities or as a lead compound for drug development.

Medicine

In medicine, sulfonamides are widely used as antibiotics. This compound could be explored for its potential as a therapeutic agent, particularly in the treatment of bacterial infections. Its unique structure may offer advantages in terms of efficacy and selectivity.

Industry

In the industrial sector, this compound could be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-ethoxy-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-2,5-dimethylbenzenesulfonamide
  • N-(naphthalen-1-yl)benzenesulfonamide
  • 2,5-dimethyl-N-(naphthalen-1-yl)benzenesulfonamide

Uniqueness

4-ethoxy-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide is unique due to the presence of both ethoxy and naphthyl groups on the benzene ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-ethoxy-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-4-24-19-12-15(3)20(13-14(19)2)25(22,23)21-18-11-7-9-16-8-5-6-10-17(16)18/h5-13,21H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGRCHDSIGNPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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